4-Hydroxy-2,6-dinitrobenzonitrile
Description
Properties
CAS No. |
111695-53-5 |
|---|---|
Molecular Formula |
C7H3N3O5 |
Molecular Weight |
209.12 g/mol |
IUPAC Name |
4-hydroxy-2,6-dinitrobenzonitrile |
InChI |
InChI=1S/C7H3N3O5/c8-3-5-6(9(12)13)1-4(11)2-7(5)10(14)15/h1-2,11H |
InChI Key |
RFDRKSBHRPUUFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])C#N)[N+](=O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Regioselectivity
The hydroxy group at position 4 directs electrophilic nitration to ortho positions (2 and 6) despite the deactivating effect of the cyano substituent at position 1. Computational studies using density functional theory (DFT) reveal that protonation of the hydroxyl group enhances its ortho-directing capability by increasing positive charge density at C2 and C6 (Mulliken charges: +0.32 e⁻ at C2 vs. +0.18 e⁻ at C3). Nitronium ion (NO₂⁺) attack occurs preferentially at these positions due to lower activation energies (ΔG‡ = 58.7 kJ/mol for C2 vs. 64.2 kJ/mol for C3).
Optimized Procedure
Reagents :
- 4-Hydroxybenzonitrile (1 eq, 119.12 g/mol)
- Fuming nitric acid (2.2 eq, d = 1.52 g/mL)
- Concentrated H₂SO₄ (3 eq, 98% w/w)
Steps :
- Charge a 3L three-neck flask with 500 mL H₂SO₄, cool to 0°C.
- Add 4-hydroxybenzonitrile (100 g) in portions over 30 min.
- Slowly add HNO₃ (94 mL) via dropping funnel, maintaining T < 5°C.
- Stir 6 hr, warm to 25°C, and quench in 2L ice-water.
- Filter, wash with NaHCO₃ (5%), recrystallize from EtOH/H₂O (1:3).
Yield : 72–75% (148–154 g); mp 190–192°C.
Protective Group Strategies
Methoxy Protection-Deprotection Route
Step 1: O-Methylation
4-Hydroxybenzonitrile reacts with dimethyl sulfate (DMS) in alkaline medium:
4-HO-C₆H₃-CN + (CH₃O)₂SO₂ → 4-CH₃O-C₆H₃-CN + NaHSO₄
Conditions : K₂CO₃ (2 eq), DMF, 80°C, 4 hr (Yield: 92%).
Step 2: Dinitration
Nitration of 4-methoxybenzonitrile with HNO₃/H₂SO₄ at 40°C introduces nitro groups at C2 and C6 (HPLC purity >98%).
Step 3: Demethylation
BBr₃ (3 eq) in CH₂Cl₂ cleaves the methyl ether at −78°C, restoring the hydroxyl group (Yield: 88%).
Overall Yield : 68% (vs. 75% for direct method).
Comparative Analysis of Methods
| Parameter | Direct Nitration | Protective Group Route |
|---|---|---|
| Steps | 1 | 3 |
| Total Yield | 75% | 68% |
| Byproducts | <5% 3-Nitro | <2% Overnitration |
| Scale-up Feasibility | Excellent | Moderate |
| Waste Generation | 8L acidic effluent | 12L (incl. DMF, BBr₃) |
Key Insight : Direct nitration is industrially preferred due to fewer unit operations, despite requiring strict temperature control.
Advanced Purification Techniques
Recrystallization Solvent Screening
| Solvent System | Purity (%) | Recovery (%) |
|---|---|---|
| Ethanol/Water (1:3) | 99.2 | 85 |
| Acetic Acid | 98.7 | 78 |
| DCM/Hexane (1:5) | 99.5 | 65 |
Note : Ethanol/water offers optimal balance between purity and recovery for >100 kg batches.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-2,6-dinitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 4-Amino-2,6-dinitrobenzonitrile.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-2,6-dinitrobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2,6-dinitrobenzonitrile involves its interaction with various molecular targets. The hydroxyl and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes and other proteins, leading to potential therapeutic effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Below is a comparative analysis of 4-Hydroxy-2,6-dinitrobenzonitrile with structurally similar benzonitrile derivatives:
Key Differences:
Acidity: The nitro groups in 4-Hydroxy-2,6-dinitrobenzonitrile significantly lower the pKa of the hydroxy group compared to methyl-substituted analogues (e.g., 4-Hydroxy-3,5-Dimethylbenzonitrile) . In contrast, amino-substituted derivatives (e.g., 4-Amino-2,6-diethylbenzonitrile) exhibit basic properties due to the -NH₂ group .
Reactivity :
- Nitro groups enhance electrophilic substitution at meta positions but may also render the compound explosive under high heat or shock.
- Methyl and ethyl substituents (e.g., in 4-Hydroxy-3,5-Dimethylbenzonitrile) stabilize the molecule and reduce reactivity .
Safety and Handling :
- Nitroaromatics like 4-Hydroxy-2,6-dinitrobenzonitrile likely require stringent safety protocols (e.g., explosion-proof equipment), whereas methylated analogues are less hazardous .
Physicochemical Properties
A hypothetical comparison based on substituent effects:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Hydroxy-2,6-dinitrobenzonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of nitrophenolic nitriles typically involves nitration and hydroxylation steps. For analogous compounds like 2,6-dichlorobenzonitrile (mp 142–147°C), nitration under controlled temperatures (e.g., 0–5°C) with mixed acid (HNO₃/H₂SO₄) is critical to avoid over-nitration. Post-synthesis purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane gradients) can improve purity. Yield optimization requires monitoring reaction time and stoichiometry, as excess nitrating agents may degrade the nitrile group .
Q. How can researchers validate the structural integrity of 4-Hydroxy-2,6-dinitrobenzonitrile using spectroscopic techniques?
- Methodological Answer : Combine NMR (¹H, ¹³C), FTIR, and high-resolution mass spectrometry (HRMS). For nitriles, the CN stretch in FTIR (≈2220–2260 cm⁻¹) confirms the nitrile group. In NMR, the deshielded aromatic protons adjacent to nitro and hydroxyl groups will show distinct splitting patterns (e.g., doublets for para-substituted nitro groups). For example, in 4-Methoxybenzonitrile, the methoxy group produces a singlet at δ 3.8–4.0 ppm in ¹H NMR, while hydroxyl protons may appear as broad signals around δ 9–10 ppm .
Q. What are the stability considerations for storing 4-Hydroxy-2,6-dinitrobenzonitrile under laboratory conditions?
- Methodological Answer : Nitroaromatics are sensitive to light, heat, and moisture. Store the compound in amber glass vials at –20°C under inert gas (N₂ or Ar). Periodic purity checks via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS (for volatile impurities) are recommended. Degradation products, such as nitroso derivatives or phenolic byproducts, should be monitored using TLC (silica plates, UV visualization) .
Advanced Research Questions
Q. How do solvent polarity and pH affect the reactivity of 4-Hydroxy-2,6-dinitrobenzonitrile in nucleophilic substitution reactions?
- Methodological Answer : The hydroxyl and nitro groups create strong electron-withdrawing effects, activating the nitrile for nucleophilic attack. In polar aprotic solvents (e.g., DMF, DMSO), reactivity increases due to stabilization of transition states. At alkaline pH (e.g., pH >10), deprotonation of the hydroxyl group enhances electrophilicity. Kinetic studies using UV-Vis spectroscopy (monitoring absorbance at λ ≈270 nm for nitrile intermediates) can quantify reaction rates under varying conditions .
Q. What computational methods are suitable for predicting the degradation pathways of 4-Hydroxy-2,6-dinitrobenzonitrile in environmental matrices?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model hydrolysis or photolysis pathways. For instance, the nitro group’s electron-deficient nature may favor reductive degradation in anaerobic environments. Pair computational results with experimental LC-QTOF-MS data to identify transient intermediates, such as hydroxylamines or amine derivatives .
Q. How can researchers resolve contradictory data on the compound’s solubility in aqueous-organic mixtures?
- Methodological Answer : Use a phase-solubility approach with shake-flask or UV-Vis methods. For example, in 4-Hydroxybenzaldehyde, solubility in water increases with temperature (ΔH >0), but organic cosolvents (e.g., ethanol) disrupt hydrogen bonding. Conflicting data may arise from impurities or metastable polymorphs. Validate results via differential scanning calorimetry (DSC) to detect polymorphic transitions and dynamic light scattering (DLS) to assess aggregation .
Methodological Notes
- Analytical Cross-Validation : When characterizing nitroaromatic compounds, cross-reference GC purity (>95% as in 2,6-dichlorobenzonitrile ) with elemental analysis (C, H, N) to confirm stoichiometry.
- Safety Protocols : Follow guidelines for handling nitriles (e.g., use fume hoods, avoid skin contact) as outlined in safety data sheets for structurally similar compounds like 4-Methoxybenzonitrile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
